molecular formula C19H19NO4 B2838707 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone CAS No. 2034616-88-9

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone

Cat. No.: B2838707
CAS No.: 2034616-88-9
M. Wt: 325.364
InChI Key: QCKDXYQOSXBURQ-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrrolidine derivative and the hydroxyphenyl group through a series of condensation and substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.

    Substitution: Nitration can be carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone: Similar structure but with a different position of the hydroxy group.

    1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone: Contains a methoxy group instead of a hydroxy group.

Uniqueness: 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(3-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-16-3-1-2-13(8-16)9-19(22)20-7-6-15(11-20)14-4-5-17-18(10-14)24-12-23-17/h1-5,8,10,15,21H,6-7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKDXYQOSXBURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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